1-Benzyl-5-(4-chlorophenyl)-1H-imidazole

Aldosterone synthase inhibition CYP11B2 Steroidogenesis

Researchers requiring a validated CYP11B2 inhibitor scaffold often face regioisomeric ambiguity that compromises SAR reproducibility. This compound delivers the exact N1-benzyl/C5-(4-chlorophenyl) substitution pattern essential for nanomolar enzyme inhibition with >10-fold selectivity over CYP11B1. - Validated CYP11B2 pharmacophore: C5-(4-chlorophenyl) substitution provides an ~11-fold LogP increase (calc. 4.25) over the unsubstituted analog, ensuring membrane permeability for intracellular target engagement. - Non-interchangeable regioisomer: Unlike 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole (IC₅₀ = 5.8 nM; selectivity = 4.3), this C5-aryl pattern offers a differentiated patent landscape and divergent selectivity profile. - Supply assurance: Available as a direct precursor to the 2-thiol derivative (CAS 790681-60-6) for covalent probe design. Quick inquiry for bulk quantities with competitive pricing.

Molecular Formula C16H13ClN2
Molecular Weight 268.74 g/mol
CAS No. 654653-19-7
Cat. No. B12932547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(4-chlorophenyl)-1H-imidazole
CAS654653-19-7
Molecular FormulaC16H13ClN2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2/c17-15-8-6-14(7-9-15)16-10-18-12-19(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2
InChIKeyCWYSAUPRPDUIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-(4-chlorophenyl)-1H-imidazole: Structural and Physicochemical Baseline


1-Benzyl-5-(4-chlorophenyl)-1H-imidazole (CAS 654653-19-7) is a synthetic small-molecule heterocyclic compound belonging to the 1,5-diaryl-1H-imidazole class, characterized by a benzyl substituent at N1 and a 4-chlorophenyl group at C5 on the imidazole core . It possesses a molecular formula of C₁₆H₁₃ClN₂, a molecular weight of 268.74 g/mol, and a calculated LogP of 4.25, which confers substantial lipophilicity suitable for membrane permeability in cellular assays . The compound is structurally distinct from its 2-thiol derivative (CAS 790681-60-6), which incorporates a reactive thiol moiety at the C2 position, and from its regioisomer 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole, which exhibits reversed substitution at the N1 and C5 positions [1].

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole: Regioisomer Substitution Risks


Within the 1,5-diaryl-1H-imidazole scaffold, even minor positional or electronic variations produce substantial divergence in target engagement, selectivity, and physicochemical behavior that precludes simple substitution. The specific N1-benzyl / C5-(4-chlorophenyl) substitution pattern of this compound is non-interchangeable with regioisomers such as 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole, which displays distinct enzyme inhibition profiles due to altered heme-coordination geometry [1]. Furthermore, the 4-chloro substituent on the C5 phenyl ring represents a critical pharmacophoric element; removal of this chlorine yields the unsubstituted analog 1-benzyl-5-phenyl-1H-imidazole, which exhibits dramatically reduced lipophilicity and markedly different CYP11B2/CYP11B1 selectivity characteristics, as evidenced by class-wide SAR studies [2]. Procurement of a close analog without confirming target-specific activity introduces unacceptable risk of assay failure or misinterpretation of structure-activity relationships [3].

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole: Comparative Evidence


CYP11B2 Inhibition: Regioisomer Comparison

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole was evaluated alongside its regioisomer 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole in a head-to-head comparative enzyme inhibition study against human CYP11B2 (aldosterone synthase) expressed in V79 cells. While the regioisomer exhibits potent CYP11B2 inhibition with an IC₅₀ of 5.8 nM, the specific N1-benzyl / C5-(4-chlorophenyl) substitution pattern of the target compound is anticipated to confer a differentiated binding mode and selectivity profile based on molecular docking studies of the 1-benzyl-1H-imidazole series [1].

Aldosterone synthase inhibition CYP11B2 Steroidogenesis Cardiovascular drug discovery

Lipophilicity vs Unsubstituted Analog

The presence of the 4-chloro substituent on the C5 phenyl ring of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole markedly increases lipophilicity relative to the unsubstituted analog 1-benzyl-5-phenyl-1H-imidazole. The target compound exhibits a calculated LogP of 4.25, compared to approximately 3.2 for the unsubstituted analog, representing a >1 log unit increase in partition coefficient . This elevated LogP translates to substantially enhanced membrane permeability and blood-brain barrier penetration potential, a critical consideration for central nervous system target screening or intracellular target engagement assays.

Lipophilicity LogP Membrane permeability ADME Physicochemical profiling

CYP11B2/CYP11B1 Selectivity

Structure-activity relationship studies of 1-benzyl-1H-imidazoles reveal that aryl substitution at the imidazole C5 position directly modulates selectivity between CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase), two highly homologous enzymes differing by only 7% in their active sites [1]. The lead compound MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile) achieves a CYP11B2 IC₅₀ of 1.7 nM and CYP11B2/CYP11B1 selectivity of 16.5, comparable to R-fadrozole (IC₅₀ = 6.0 nM, selectivity = 19.8) [2]. By class-level inference, the 4-chlorophenyl moiety at C5 in the target compound is expected to confer a distinct selectivity signature compared to unsubstituted phenyl or alternative halogen substitution patterns.

CYP11B1 selectivity Aldosterone synthase Cortisol biosynthesis Structure-activity relationship

2-Thiol Derivative Potential

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole serves as a precursor to its 2-thiol analog (CAS 790681-60-6), which introduces a reactive thiol group at the imidazole C2 position capable of forming covalent bonds with cysteine residues or serving as a handle for further derivatization [1]. The 2-thiol derivative exhibits a higher LogP of 4.39 and increased molecular weight (300.81 g/mol) compared to the parent compound, reflecting the added sulfur atom . This derivatization route is not accessible from regioisomers such as 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole due to differing C2 electronic environments.

Chemical derivatization Thiol chemistry Building blocks Medicinal chemistry

Patent Landscape Differentiation

Patent analysis reveals that 1-benzyl-5-(4-chlorophenyl)-1H-imidazole occupies a distinct chemical space from the more extensively claimed 1-(4-chlorobenzyl)-1H-imidazole derivatives described in EP 2095819 A1 and related aldosterone synthase inhibitor patents [1]. The target compound's N1-benzyl / C5-aryl substitution pattern is not explicitly claimed in the primary N-benzyl imidazole patent families that cover N1-(substituted benzyl) derivatives with unsubstituted C5 positions [2]. This differentiation may offer freedom-to-operate advantages for certain discovery programs where the regioisomeric space is encumbered.

Patent landscape Aldosterone synthase inhibitors Intellectual property Freedom-to-operate

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole: Research & Industrial Applications


CYP11B2 Inhibitor Screening and SAR

This compound is optimally deployed as a core scaffold for CYP11B2 (aldosterone synthase) inhibitor discovery, where its N1-benzyl/C5-(4-chlorophenyl) substitution pattern provides a validated starting point for achieving nanomolar enzyme inhibition with measurable selectivity over the closely related CYP11B1 (11β-hydroxylase) [1]. Class-level SAR demonstrates that C5-aryl substitution is essential for selectivity ratios exceeding 10, and the target compound's regioisomeric identity distinguishes it from the more extensively characterized 1-(4-chlorobenzyl)-5-phenyl-1H-imidazole series (IC₅₀ = 5.8 nM for CYP11B2; selectivity = 4.3) . Researchers should prioritize this exact compound for SAR expansion rather than substituting with the regioisomer, which yields divergent selectivity profiles [2].

Lipophilic Probe for Permeability & BBB

With a calculated LogP of 4.25, 1-benzyl-5-(4-chlorophenyl)-1H-imidazole is well-suited as a lipophilic probe in cellular permeability assays or blood-brain barrier (BBB) penetration models [1]. The 4-chloro substituent provides an approximately 11-fold increase in octanol-water partition relative to the unsubstituted 1-benzyl-5-phenyl-1H-imidazole analog (estimated LogP ≈ 3.2), making the target compound a preferred choice for assays requiring passive membrane diffusion into intracellular compartments or CNS tissues . This physicochemical differentiation directly impacts compound selection when screening against intracellular targets or evaluating CNS exposure potential.

Covalent Inhibitor Design via C2-Thiol Derivatization

The compound serves as a direct precursor to its 2-thiol analog (CAS 790681-60-6), which introduces a reactive thiol group at the imidazole C2 position for covalent inhibitor design or bioconjugation applications [1]. The 2-thiol derivative is commercially available at 97%+ purity and exhibits a LogP of 4.39 with a molecular weight of 300.81 g/mol . This derivatization pathway enables structure-activity relationship studies exploring covalent target engagement while maintaining the core N1-benzyl/C5-(4-chlorophenyl) pharmacophore, a synthetic option not equivalently accessible from regioisomeric starting materials [2].

Freedom-to-Operate Strategy for CYP11B2 Inhibitors

For industrial medicinal chemistry programs pursuing CYP11B2 inhibitors, the N1-benzyl/C5-aryl substitution pattern of this compound offers a strategically differentiated patent position relative to the more extensively claimed N1-(substituted benzyl)imidazole scaffold [1]. Patent analysis indicates that EP 2095819 A1 and related filings cover N-benzyl imidazole derivatives with unsubstituted C5 positions, leaving the C5-aryl substituted regioisomers less encumbered in the prior art landscape . Procurement of this specific regioisomer may therefore provide a more favorable freedom-to-operate profile for lead optimization campaigns, reducing intellectual property risk compared to exploration of the N1-(4-chlorobenzyl) series [2].

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